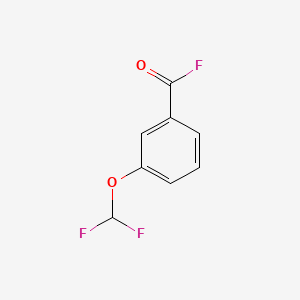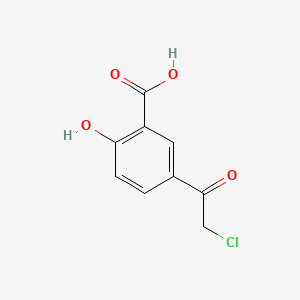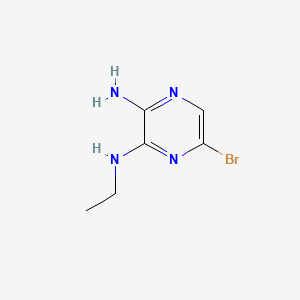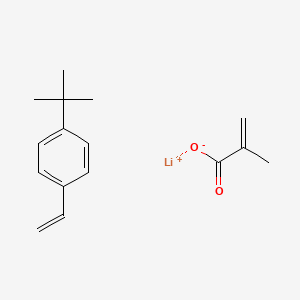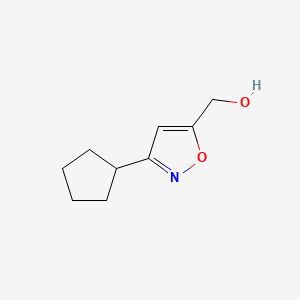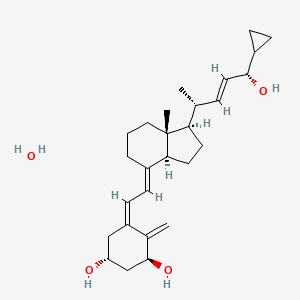
Calcipotriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcipotriol, also known as calcipotriene, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. This compound is known for its ability to regulate the growth and differentiation of skin cells, making it an effective treatment for reducing the symptoms of psoriasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcipotriol is synthesized through a multi-step process starting from a precursor molecule, typically a vitamin D analog. The synthesis involves several key steps, including the formation of the cyclopropane ring and the introduction of hydroxyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistency and quality. The final product is typically purified through crystallization or chromatography to remove any impurities and achieve the desired potency .
Analyse Chemischer Reaktionen
Types of Reactions
Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens (chlorine, bromine) and catalysts to replace specific atoms or groups within the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy and safety in treating psoriasis and other skin conditions .
Wissenschaftliche Forschungsanwendungen
Calcipotriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of vitamin D analogs. Researchers investigate its chemical properties and develop new synthetic routes to improve its efficacy.
Biology: In biological research, this compound is used to study the regulation of cell growth and differentiation. It serves as a tool for understanding the molecular mechanisms underlying skin cell proliferation and differentiation.
Medicine: this compound is widely used in clinical research for developing new treatments for psoriasis and other skin disorders
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various topical formulations, including creams, ointments, and gels. .
Wirkmechanismus
Calcipotriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues, including the skin. Upon binding to the VDR, this compound modulates the expression of genes involved in cell growth, differentiation, and immune response. This modulation leads to the normalization of skin cell proliferation and differentiation, reducing the symptoms of psoriasis .
The precise mechanism of this compound in remitting psoriasis is not fully understood, but it is known to have a comparable affinity with calcitriol for the VDR while having less than 1% of the activity in regulating calcium metabolism. This selective activity makes this compound an effective treatment for psoriasis without causing significant changes in calcium levels .
Vergleich Mit ähnlichen Verbindungen
Calcipotriol is often compared with other vitamin D analogs and compounds used in the treatment of psoriasis. Some of the similar compounds include:
Calcitriol: The natural form of vitamin D, which also binds to the VDR and regulates calcium metabolism. Calcitriol is used in the treatment of psoriasis but has a higher risk of causing hypercalcemia.
Tacalcitol: Another synthetic vitamin D analog used in the treatment of psoriasis. It has a similar mechanism of action to this compound but differs in its chemical structure and potency.
Maxacalcitol: A synthetic vitamin D analog with a higher affinity for the VDR compared to this compound. It is used in the treatment of psoriasis and other skin disorders.
This compound is unique in its ability to effectively treat psoriasis with minimal impact on calcium metabolism, making it a preferred choice for long-term treatment .
Eigenschaften
Key on ui mechanism of action |
The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. |
|---|---|
CAS-Nummer |
112828-00-9 |
Molekularformel |
C27H40O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24-,25?,26-,27-/m1/s1 |
InChI-Schlüssel |
LWQQLNNNIPYSNX-AHBWCTBTSA-N |
SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Isomerische SMILES |
C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |
Kanonische SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Aussehen |
Assay:≥98%A crystalline solid |
Physikalische Beschreibung |
Solid |
Löslichkeit |
1.35e-02 g/L |
Synonyme |
Calcipotriene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


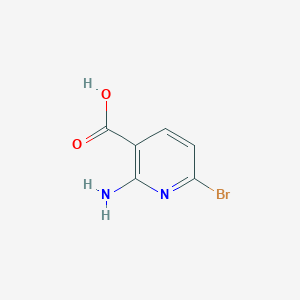

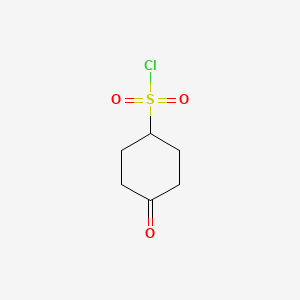
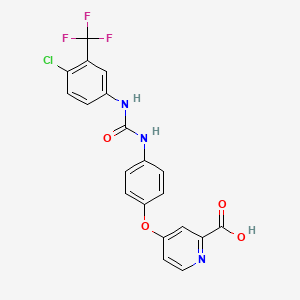
![Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui](/img/structure/B570907.png)
